molecular formula C23H16N4 B14761012 Tricycloquinazoline, 3-ethyl- CAS No. 313-93-9

Tricycloquinazoline, 3-ethyl-

Cat. No.: B14761012
CAS No.: 313-93-9
M. Wt: 348.4 g/mol
InChI Key: LEKKQGQZKMSQAP-UHFFFAOYSA-N
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Description

Tricycloquinazoline (TCQ, CAS RN: 195-84-6) is a polycyclic aromatic heterocyclic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . It features a fused tricyclic structure with peripheral benzene rings and a central nitrogen-containing nucleus.

The 3-ethyl-TCQ derivative introduces an ethyl group (-CH₂CH₃) at the 3-position of the TCQ scaffold.

Properties

CAS No.

313-93-9

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

4-ethyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene

InChI

InChI=1S/C23H16N4/c1-2-14-11-12-20-17(13-14)23-25-19-10-6-4-8-16(19)21-24-18-9-5-3-7-15(18)22(26-20)27(21)23/h3-13H,2H2,1H3

InChI Key

LEKKQGQZKMSQAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C3C4=CC=CC=C4N=C5N3C2=NC6=CC=CC=C65

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can produce amine-substituted tricycloquinazolines .

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3-ethyl- involves its interaction with molecular targets through redox reactions and π–d hybridization. These interactions enable the compound to participate in various chemical processes, such as energy storage and catalysis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Substitution at the 2-position (e.g., 2-Me-TCQ) nearly abolishes carcinogenic activity, suggesting steric or electronic hindrance to metabolic activation . In contrast, 3-Me-TCQ retains metabolic rates similar to TCQ, implying minimal disruption to the central nucleus .
  • Substituent Size : Ethyl groups introduce greater steric bulk and lipophilicity compared to methyl or bromo substituents. This may alter solubility, bioavailability, and interaction with biological targets.
2.2. Photophysical Behavior

TCQ and its derivatives exhibit unique photophysical properties, particularly in triplet-state dynamics. For example:

  • TCQ and 2-Me-TCQ show similar fluorescence and absorption spectra in polar solvents, but 2-Br-TCQ displays distinct triplet-state quenching due to heavy-atom effects .
  • 3-Ethyl-TCQ is hypothesized to exhibit redshifted absorption/emission spectra compared to methyl derivatives due to electron-donating effects of the ethyl group. However, experimental confirmation is lacking.

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